

The Pharmacological Profile of MRS2957: An Indepth Technical Guide

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| Compound of Interest | | |
|----------------------|-----------|-----------|
| Compound Name: | MRS2957 | |
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For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2957 is a potent and selective synthetic agonist for the P2Y6 receptor, a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors.[1][2] The endogenous ligand for the P2Y6 receptor is uridine diphosphate (UDP). P2Y6 receptors are widely expressed in various tissues and are implicated in a range of physiological and pathophysiological processes, including inflammation, immune responses, and cellular metabolism.[3][4] This technical guide provides a comprehensive overview of the pharmacological properties of MRS2957, including its receptor affinity and selectivity, mechanism of action, and in vitro effects, supported by detailed experimental protocols and signaling pathway diagrams.

Chemical Properties

- Chemical Name: P¹-[5'(N⁴-Methoxycytidyl)]-P³-(5'-uridyl)-triphosphate tri(triethylammonium) salt[1]
- Molecular Formula: C19H28N5O20P3·3(C2H5)3N[2]
- Molecular Weight: 1042.94 g/mol [2]
- Purity: ≥99% (as determined by HPLC)[1]



Solubility: Soluble in water.[2]

Storage: Store at -20°C.[2]

Pharmacological Data Receptor Binding and Potency

MRS2957 is a highly potent agonist at the human P2Y6 receptor. Its pharmacological activity has been characterized primarily through functional assays measuring intracellular calcium mobilization.

| Ligand | Receptor | Assay Type | Parameter | Value | Reference |
|--------------------------------|------------|-------------------------|-----------|---------|-----------|
| MRS2957 | Human P2Y6 | Calcium Mobilization | EC50 | 12 nM | [1][2] |
| UDP (endogenous agonist) | Human P2Y6 | Calcium Mobilization | EC50 | ~300 nM | [5] |

Receptor Selectivity

MRS2957 exhibits significant selectivity for the P2Y6 receptor over other related P2Y receptor subtypes, particularly P2Y2 and P2Y4 receptors.

| Receptor | Selectivity (fold) vs. P2Y6 | Reference |
|------------|-----------------------------|-----------|
| Human P2Y2 | 14 | [1][2] |
| Human P2Y4 | 66 | [1][2] |

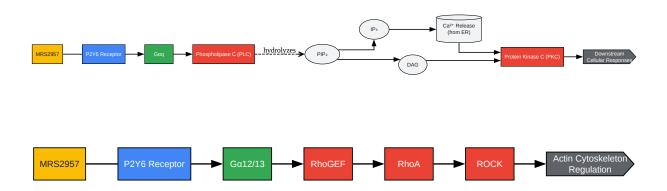
Mechanism of Action and Signaling Pathways

Activation of the P2Y6 receptor by **MRS2957** initiates intracellular signaling cascades through the coupling to heterotrimeric G proteins. The primary signaling pathways involve $G\alpha q$ and $G\alpha 12/13$.

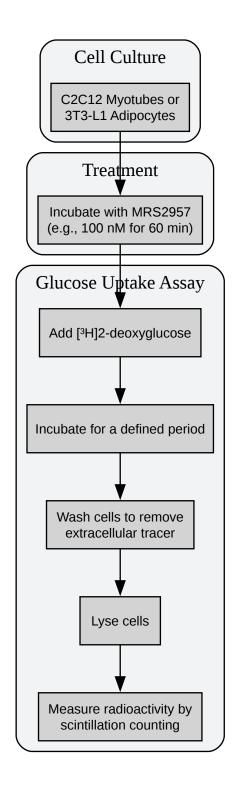


Gαq-Mediated Signaling Pathway

The canonical signaling pathway for the P2Y6 receptor is through the Gαq subunit. This pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. DAG, in conjunction with calcium, activates protein kinase C (PKC).







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